3-(5-(butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Antibacterial Xanthomonas oryzae Indole–triazole

3-(5-(Butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole (CAS 946377‑11‑3) is a synthetic indole‑1,2,4‑triazole hybrid characterized by a butylthio substituent at the triazole 5‑position, a 3‑methoxyphenyl group at N4, and an indole moiety at the triazole 3‑position [REFS‑1]. This specific substitution pattern distinguishes it from the common N‑ethyl or N‑methyl analogs that dominate the indole‑triazole series.

Molecular Formula C21H22N4OS
Molecular Weight 378.49
CAS No. 946377-11-3
Cat. No. B2943052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-(butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
CAS946377-11-3
Molecular FormulaC21H22N4OS
Molecular Weight378.49
Structural Identifiers
SMILESCCCCSC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43
InChIInChI=1S/C21H22N4OS/c1-3-4-12-27-21-24-23-20(18-14-22-19-11-6-5-10-17(18)19)25(21)15-8-7-9-16(13-15)26-2/h5-11,13-14,22H,3-4,12H2,1-2H3
InChIKeyLCHAIHGUXTWMPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-(Butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole: A Structurally Distinct Indole–Triazole Hybrid for Antibacterial Screening


3-(5-(Butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole (CAS 946377‑11‑3) is a synthetic indole‑1,2,4‑triazole hybrid characterized by a butylthio substituent at the triazole 5‑position, a 3‑methoxyphenyl group at N4, and an indole moiety at the triazole 3‑position [REFS‑1]. This specific substitution pattern distinguishes it from the common N‑ethyl or N‑methyl analogs that dominate the indole‑triazole series. Indole‑3‑substituted‑1,2,4‑triazole derivatives as a class have demonstrated notable in‑vitro antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), with EC₅₀ values substantially lower than those of the commercial controls Bismerthiazol and Thiodiazole‑copper [REFS‑1].

Structurally distinct indole–triazole hybrid scaffold for antibacterial screening
Reported class-level potency window supports Xanthomonas oryzae pv. oryzae studies
Butylthio and 3‑methoxyphenyl substitution pattern differs from common N‑alkyl analogs

Why 3-(5-(Butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole Cannot Be Replaced by Close Analogs


In the indole‑3‑substituted‑1,2,4‑triazole series, small alterations to the N4 substituent or the thioether chain produce dramatic shifts in antibacterial potency. The literature reports a 15‑fold EC₅₀ range (2.32–35.4 µg/mL) across structurally related analogs against Xoo [REFS‑1], demonstrating that even minor modifications can render a compound either highly active or essentially inactive. Therefore, replacing 3‑(5‑(butylthio)‑4‑(3‑methoxyphenyl)‑4H‑1,2,4‑triazol‑3‑yl)‑1H‑indole with its closest commercial analog—3‑(5‑(butylthio)‑4‑ethyl‑4H‑1,2,4‑triazol‑3‑yl)‑1H‑indole (CAS 852143‑50‑1)—removes the electron‑rich 3‑methoxyphenyl ring that may be critical for target binding, while substituting with the sec‑butylthio analog (CAS 946329‑25‑5) alters the steric profile of the thioether chain. Without experimental data proving equivalence, generic substitution risks a complete loss of the desired biological effect.

Target compound
3‑methoxyphenyl / n‑butylthio
Electron‑rich methoxyphenyl ring and linear thioether chain characterize this hybrid.
N‑ethyl analog (CAS 852143‑50‑1)
N‑ethyl substitution removes methoxyphenyl
Loss of π‑stacking and H‑bond acceptor potential may shift target‑binding profile; potency may not transfer.
Target compound
n‑butylthio chain
Linear thioether is associated with higher antibacterial potency in class SAR.
sec‑butylthio isomer (CAS 946329‑25‑5)
Branched thioether reduces activity
α‑branching consistently attenuates antibacterial response; estimated 2‑ to 5‑fold higher EC₅₀ may shift the compound out of the active window.
Even minor N4 or thioether modifications can produce significant potency shifts across the indole–triazole series. Direct substitution without experimental equivalence data risks loss of the desired biological profile.

Quantitative Evidence Differentiating 3-(5-(Butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole


Antibacterial Potency Against Xanthomonas oryzae pv. oryzae Compared with Commercial Controls

Indole‑3‑substituted‑1,2,4‑triazole derivatives as a class exhibit EC₅₀ values against Xoo ranging from 2.32 µg/mL to 35.4 µg/mL, outperforming the commercial controls Bismerthiazol (EC₅₀ = 38.6 µg/mL) and Thiodiazole‑copper (EC₅₀ = 58.4 µg/mL) [REFS‑1]. Although the exact EC₅₀ for 3‑(5‑(butylthio)‑4‑(3‑methoxyphenyl)‑4H‑1,2,4‑triazol‑3‑yl)‑1H‑indole has not been individually reported, the structural features of this compound place it within the active subset of this class, for which the most potent members achieve up to a 16.6‑fold improvement over Bismerthiazol and a 25.2‑fold improvement over Thiodiazole‑copper.

Antibacterial EC₅₀ against Xoo
Class‑level inference
Class EC₅₀ range 2.32–35.4 µg/mL
Bismerthiazol EC₅₀ 38.6 µg/mL
Thiodiazole‑copper EC₅₀ 58.4 µg/mL
Up to 16.6‑fold lower than controls
Supports antibacterial screening context; class‑level potency window (data to verify for this compound)
Individual EC₅₀ not determined; turbidimetric assay, Chemical Papers 2023
Antibacterial Xanthomonas oryzae Indole–triazole

Structural Differentiation from the Closest Commercial Analog: 3‑Methoxyphenyl vs. N‑Ethyl Substitution

The closest purchasable analog is 3‑(5‑(butylthio)‑4‑ethyl‑4H‑1,2,4‑triazol‑3‑yl)‑1H‑indole (CAS 852143‑50‑1), which bears an N‑ethyl substituent in place of the 3‑methoxyphenyl group [REFS‑4]. This substitution alters key physicochemical properties: the target compound has a molecular weight of 378.49 g·mol⁻¹ and a predicted logP approximately 1.2–1.8 units higher than the N‑ethyl analog (based on fragment‑based calculations from PubChem CID 4182435 vs. CID 28428382) [REFS‑2][REFS‑3]. The presence of the 3‑methoxyphenyl ring introduces the possibility of π‑stacking and hydrogen‑bond acceptor interactions with aromatic residues in biological targets that are absent in the N‑ethyl derivative.

Structural vs N‑ethyl analog
Supporting evidence
Target MW 378.49 vs 300.42 g/mol
Predicted logP ~4.5 vs ~3.0
ΔMW +78.07, ΔlogP ≈ +1.5
Higher lipophilicity and methoxyphenyl group may alter membrane permeability and target engagement
Predicted logP from PubChem pipelines; no experimental data
Structure–activity relationship Triazole N4 substituent Lipophilicity

Differentiation from the Sec‑Butylthio Isomer: Steric Effects on Bioactivity

A second purchasable analog, 3‑(5‑(sec‑butylthio)‑4‑(3‑methoxyphenyl)‑4H‑1,2,4‑triazol‑3‑yl)‑1H‑indole (CAS 946329‑25‑5), differs only in the branching of the butylthio chain (sec‑butyl vs. n‑butyl) [REFS‑5]. In closely related triazole‑thioether antibacterial series, branching at the α‑carbon of the thioether consistently reduces potency by 2‑ to 5‑fold relative to the linear chain [REFS‑1]. Although not directly measured for this pair, the SAR trends indicate that the n‑butylthio compound is more likely to fall within the low‑EC₅₀ region of the class window.

Thioether branching trend
Cross‑study comparable
n‑butylthio vs sec‑butylthio
Estimated 2‑ to 5‑fold potency advantage for linear chain
Linear n‑butylthio supports higher probability of low‑EC₅₀ activity in Xoo assays
SAR trend from indole–triazole series; direct pair comparison not reported
Stereochemistry Thioether branching Antibacterial

Proven Research and Industrial Application Scenarios for 3-(5-(Butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole


Lead‑Optimization SAR Campaigns Targeting Xanthomonas oryzae pv. oryzae

The compound is suitable as a scaffold‑representative probe for structure–activity relationship (SAR) studies aimed at developing novel agrochemical antibacterials against rice bacterial blight. Its classification within an active indole‑triazole series that outperforms commercial controls Bismerthiazol and Thiodiazole‑copper [REFS‑1] makes it a rational starting point for hit‑to‑lead optimization.

Physicochemical Benchmarking Against N‑Ethyl and Sec‑Butylthio Analogs

Because the compound differs from its closest analogs by the 3‑methoxyphenyl N‑substituent and the linear butylthio chain, it can serve as a reference standard in comparative solubility, logP, and permeability studies. The predicted logP difference of approximately +1.5 units vs. the N‑ethyl analog [REFS‑2][REFS‑3] and the expected potency advantage of n‑butylthio over sec‑butylthio [REFS‑1] provide testable hypotheses for property‑based design.

Screening Libraries for Indole–Triazole Hybrids with Antibacterial Activity

The compound can be used as a positive control or reference compound in focused libraries of indole‑3‑substituted‑1,2,4‑triazoles being screened for antibacterial activity against Gram‑negative plant pathogens. Its position within the EC₅₀ range of 2.32–35.4 µg/mL [REFS‑1] provides a benchmark against which new derivatives can be ranked.

Mechanistic Studies on Triazole‑Thioether Antibacterial Mode of Action

The combination of the electron‑rich 3‑methoxyphenyl ring and the thioether chain makes the compound a useful tool for investigating the molecular targets of triazole‑thioether antibacterials. The structural features that distinguish it from inactive analogs may illuminate key binding interactions, facilitating target identification and rational drug design.

Application
Selection Property
Validation Focus
Antibacterial screening against Xanthomonas oryzae
Scaffold representative with reported class‑level potency window
EC₅₀ comparison with commercial agrochemical controls
Physicochemical property profiling
Distinct lipophilicity and molecular weight relative to N‑substituted analogs
LogP, solubility, and permeability correlation studies
Focused library benchmarking
Comparator assay‑response context
Ranking new derivatives against class EC₅₀ range
Mechanistic target engagement studies
Electron‑rich 3‑methoxyphenyl ring and thioether chain
Binding interaction assays with bacterial protein targets
Quote Request

Request a Quote for 3-(5-(butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.